molecular formula C11H18Cl2N2O B1402722 2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride CAS No. 1361112-80-2

2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride

Cat. No.: B1402722
CAS No.: 1361112-80-2
M. Wt: 265.18 g/mol
InChI Key: ONCHXEJKIGKJJN-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O. It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry.

Scientific Research Applications

2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Future Directions

The future directions in the field of piperidine derivatives include the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances . This field is expected to continue to grow due to the importance of piperidine derivatives in the pharmaceutical industry .

Biochemical Analysis

Biochemical Properties

2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s piperidine moiety is known to be involved in intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These interactions can influence the compound’s biological activity and pharmacological applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and other cellular processes, providing insights into the compound’s mechanism of action .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, providing insights into its pharmacokinetics and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperine, evodiamine, matrine, berberine, and tetrandine share structural similarities with 2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride.

    Pyridine Derivatives: Compounds like 2,6-dimethylpyridine and 4-hydroxypyridine are structurally related to this compound.

Uniqueness

This compound is unique due to its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-6-piperidin-3-yl-1H-pyridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-8-5-10(14)6-11(13-8)9-3-2-4-12-7-9;;/h5-6,9,12H,2-4,7H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCHXEJKIGKJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
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2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
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2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
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2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
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2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride
Reactant of Route 6
2-Methyl-6-(piperidin-3-yl)pyridin-4-ol dihydrochloride

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